molecular formula C8H13NO2S2 B024577 N-tert-Butyl-2-thiophenesulfonamide CAS No. 100342-30-1

N-tert-Butyl-2-thiophenesulfonamide

Cat. No.: B024577
CAS No.: 100342-30-1
M. Wt: 219.3 g/mol
InChI Key: CLKMBGGZGFULOO-UHFFFAOYSA-N
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Description

N-tert-Butyl-2-thiophenesulfonamide is an organic compound with the molecular formula C8H13NO2S2. It is known for its role as an intermediate in organic synthesis and has various applications in scientific research and industry .

Mechanism of Action

Target of Action

N-tert-Butyl-2-thiophenesulfonamide is an organic compound

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as temperature, pH, and the presence of other compounds could potentially affect its action. It is known to be stable under normal temperature and pressure .

Preparation Methods

N-tert-Butyl-2-thiophenesulfonamide can be synthesized through a base-catalyzed amidation reaction. The process involves reacting 2-thiophenone with tert-butylamine and sulfonyl chloride . The reaction typically occurs under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

N-tert-Butyl-2-thiophenesulfonamide undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-tert-Butyl-2-thiophenesulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-tert-Butyl-2-thiophenesulfonamide can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-tert-butylthiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S2/c1-8(2,3)9-13(10,11)7-5-4-6-12-7/h4-6,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKMBGGZGFULOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354179
Record name N-tert-Butyl-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100342-30-1
Record name N-tert-Butyl-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(TERT-BUTYL)-2-THIOPHENESULFONAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of t-butylamine (8.35 g, 0.114 mol) in dry tetrahydrofuran (THF) (20 mL) cooled to 0° C. was added dropwise 2-thiophenesulfonyl chloride (5.0 g, 27.4 mmol). After the addition was completed, the reaction mixture was warmed to ambient temperature and stirred overnight. The mixture was extracted with ethyl acetate (3×80 mL) and the combined extracts were washed with water, dried over molecular sieves and concentrated. The residue was chromatographed on silica, eluting with 25% ethyl acetate-hexane, to yield 5.62 g (94%) of solid: mp 80°-82° C.
Quantity
8.35 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Yield
94%

Synthesis routes and methods II

Procedure details

Thiophene-2-sulfonyl chloride (15 g, 0.082 mol) was dissolved in CHCl3 (200 mL) under N2 atmosphere and then cooled to 0° C. tert-Butylamine (25.9 mL, 0.246 mol) dissolved in CHCl3 (50 mL) was then added dropwise to the reaction mixture. The reaction mixture was stirred for 1 h at room temperature and then at reflux for 10 min. Toluene (700 mL) was added and the organic phase was washed with water (3×50 mL), dried, and concentrated in vacuo. The sub-title product was used without further purification in the next step.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25.9 mL
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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